4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide
Description
4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a sulfonamide group, an imidazole ring, and a chlorofluorophenyl moiety, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O3S2/c1-3-25(4-2)31(28,29)16-10-8-15(9-11-16)20(27)26-13-12-24-21(26)30-14-17-18(22)6-5-7-19(17)23/h5-11H,3-4,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMWMZCXXVRXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorofluorobenzene derivative reacts with a thiol or sulfide precursor.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the imidazole derivative with the sulfonamide intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacological agent is of interest. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Medicine
Medicinally, the compound may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide: A closely related compound with a similar structure but differing in the position of the imidazole ring.
2-chloro-6-fluorophenyl derivatives: Compounds with similar aromatic substitution patterns that may exhibit comparable biological activities.
Uniqueness
The uniqueness of 4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide , also known by its IUPAC name, is a synthetic compound with notable biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 384.87 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities.
The compound exhibits significant biological activity primarily through its interaction with specific biological targets. The presence of the imidazole ring suggests potential interactions with receptors and enzymes, particularly in the central nervous system and metabolic pathways.
- GABA-A Receptor Modulation : Research indicates that compounds with imidazole structures can act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation enhances the receptor's response to GABA, potentially leading to anxiolytic and sedative effects .
- Inhibition of Enzymatic Activity : The sulfonamide moiety may contribute to the inhibition of specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives .
- Antitumor Activity : Preliminary studies have suggested that related compounds demonstrate cytotoxic effects against various cancer cell lines, indicating potential antitumor properties .
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vitro Studies : In vitro assays have shown that the compound exhibits moderate inhibitory effects on cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.
- Metabolic Stability : Studies using human liver microsomes (HLMs) indicate that the compound has favorable metabolic stability compared to similar compounds. This stability is crucial for maintaining effective plasma concentrations in therapeutic applications .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Case Study on GABA-A Modulation : A study demonstrated that derivatives of imidazole compounds could enhance GABAergic transmission, leading to increased anxiolytic effects in animal models. The specific role of substituents like chloro and fluorine was analyzed for their impact on potency and selectivity .
- Antitumor Efficacy : In a preclinical model, the compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. Further exploration into its mechanism revealed apoptosis induction through caspase activation pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClFN2O2S2 |
| Molecular Weight | 384.87 g/mol |
| CAS Number | 913689-07-3 |
| Biological Targets | GABA-A receptor, Enzymes |
| Metabolic Stability | High |
| Antitumor Activity | Moderate |
Q & A
Q. What are the common synthetic routes for 4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting (2-chloro-6-fluorophenyl)methanethiol with a 4,5-dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-imidazole intermediate .
- Sulfonamide coupling : Introducing the N,N-diethylbenzene-sulfonamide group via nucleophilic substitution or carbodiimide-mediated coupling .
Key variables affecting yield include solvent polarity (DMF > THF), temperature (60–80°C optimal for imidazole activation), and stoichiometric ratios (1:1.2 for thiol:imidazole) .
Q. How can researchers characterize the structural integrity of this compound, particularly the imidazole and sulfonamide moieties?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide (δ 2.8–3.2 ppm for diethyl groups) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~530) and fragmentation patterns indicative of sulfanyl and carbonyl bonds .
- X-ray crystallography : Resolve conformational flexibility in the 4,5-dihydroimidazole ring, which impacts biological activity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic sites .
- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains, as fluorophenyl groups enhance membrane penetration .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes, focusing on hydrogen bonding between the sulfonamide and active-site residues (e.g., Zn²⁺ in metalloenzymes) .
- MD simulations : Run 100-ns trajectories to evaluate stability of the imidazole-thioether moiety in hydrophobic pockets .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) .
- Structural analogs : Synthesize derivatives (e.g., replacing diethyl with dimethyl sulfonamide) to isolate pharmacophore contributions .
- Statistical validation : Apply ANOVA to identify outliers or batch effects in high-throughput screens .
Q. How can flow chemistry optimize the scalability of its synthesis while maintaining purity?
- Methodological Answer :
- Continuous-flow reactors : Use microfluidic systems for precise control of exothermic steps (e.g., thioether formation) .
- In-line monitoring : Integrate UV-vis or IR sensors to track intermediate formation and adjust residence times dynamically .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, flow rate) for >90% yield .
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The 4,5-dihydroimidazole ring is prone to oxidation, requiring stabilization via electron-withdrawing substituents .
- Metabolite identification : Use LC-MS/MS to detect sulfonamide cleavage products in liver microsomes .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Solvent polarity effects : Measure logP (octanol-water partition coefficient) to correlate with experimental solubility. The diethyl sulfonamide increases hydrophobicity (logP ~3.5), requiring co-solvents like cyclodextrins for aqueous assays .
- Crystallinity vs. amorphous forms : Use DSC (Differential Scanning Calorimetry) to assess polymorphic states impacting solubility .
Experimental Design
Q. What in vivo models are suitable for validating its therapeutic potential without commercial bias?
- Methodological Answer :
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
